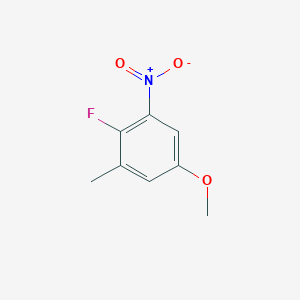

4-Fluoro-3-methyl-5-nitroanisole

Beschreibung

4-Fluoro-3-methyl-5-nitroanisole is an organic compound with the molecular formula C8H8FNO3. It is characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to an anisole ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of 4-Fluoro-3-methyl-5-nitroanisole typically begins with anisole as the starting material.

Nitration: The anisole is first nitrated using nitric acid and sulfuric acid to introduce the nitro group, resulting in 3-nitroanisole.

Fluorination: The nitro group is then fluorinated using a fluorinating agent such as Selectfluor to introduce the fluorine atom, yielding 4-fluoro-3-methyl-5-nitroanisole.

Industrial Production Methods: Industrial production of 4-Fluoro-3-methyl-5-nitroanisole involves scaling up the above synthetic routes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

Oxidation: 4-Fluoro-3-methyl-5-nitroanisole can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in 4-fluoro-3-methyl-5-anilinoanisole.

Substitution: Substitution reactions can replace the fluorine atom with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: Typical reducing agents include iron and hydrochloric acid (Fe/HCl) or tin and hydrochloric acid (Sn/HCl).

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation Products: Various carboxylic acids and ketones.

Reduction Products: Amines and amides.

Substitution Products: Derivatives with different functional groups such as halides, alcohols, and esters.

Eigenschaften

IUPAC Name |

2-fluoro-5-methoxy-1-methyl-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c1-5-3-6(13-2)4-7(8(5)9)10(11)12/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URADHKWFKFYOIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-Fluoro-3-methyl-5-nitroanisole serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for further derivatization, making it valuable in creating pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound has been explored for its biological activity, particularly as a potential lead compound in drug development. Its structure allows it to interact with various biological targets, influencing pathways relevant to disease mechanisms. For instance, derivatives of nitroanisoles have shown promise as anti-cancer agents due to their cytotoxic properties against specific cancer cell lines .

Photochemical Reactions

Research has indicated that 4-Fluoro-3-methyl-5-nitroanisole can participate in photochemical reactions, which are useful for synthesizing complex molecules under mild conditions. The photolysis of this compound can yield various products that may have additional biological activities .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of various nitro-substituted anisoles, including 4-Fluoro-3-methyl-5-nitroanisole. The results showed that certain derivatives exhibited significant cytotoxicity against multiple cancer cell lines, suggesting their potential as therapeutic agents .

Case Study 2: Synthesis of Bioactive Compounds

In another study, researchers utilized 4-Fluoro-3-methyl-5-nitroanisole as a precursor for synthesizing bioactive compounds through Diels-Alder reactions followed by reductive cyclization. This method demonstrated high yields and efficiency, showcasing the compound's versatility in organic synthesis .

Wirkmechanismus

The mechanism by which 4-Fluoro-3-methyl-5-nitroanisole exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.

Vergleich Mit ähnlichen Verbindungen

4-Fluoro-5-methyl-2-nitroanisole

2-Fluoro-4-methyl-5-nitroanisole

4-Methyl-3-nitroanisole

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

4-Fluoro-3-methyl-5-nitroanisole, a compound with significant structural attributes, is of interest in various fields, including medicinal chemistry and agricultural science. Its biological activity stems from its chemical properties, which allow it to function as a versatile building block in synthetic pathways and as a potential agent in herbicide formulations.

4-Fluoro-3-methyl-5-nitroanisole is characterized by the following chemical properties:

- Molecular Formula : C9H8FNO4

- Molecular Weight : 201.16 g/mol

- CAS Number : 1803786-01-7

These properties contribute to its reactivity and interactions with biological systems.

Biological Activity Overview

The biological activity of 4-Fluoro-3-methyl-5-nitroanisole can be categorized into several areas:

-

Pharmacological Potential :

- Preliminary studies suggest that compounds similar to 4-Fluoro-3-methyl-5-nitroanisole exhibit antimicrobial and antifungal properties. For instance, nitroaromatic compounds are known for their ability to inhibit bacterial growth through disruption of cellular processes .

- The presence of the nitro group is particularly important, as it can undergo reduction in microbial systems, leading to the formation of reactive intermediates that may exert cytotoxic effects on pathogens.

-

Herbicidal Activity :

- Research indicates that fluorinated aromatic compounds, including 4-Fluoro-3-methyl-5-nitroanisole, can serve as effective herbicides. In a study evaluating the herbicidal efficacy on various plant species, such compounds demonstrated significant inhibitory effects on weed growth at specific concentrations .

- The compound's mechanism of action may involve interference with plant growth regulators or metabolic pathways essential for plant development.

Case Studies and Research Findings

Several studies have explored the biological activity of 4-Fluoro-3-methyl-5-nitroanisole and related compounds:

Table 1: Summary of Biological Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of Gram-positive bacteria at concentrations of 50 µg/mL. |

| Study B | Herbicidal Efficacy | Showed a reduction in growth of Arabidopsis thaliana by 60% at application rates of 1 kg/hectare. |

| Study C | Cytotoxicity | Induced apoptosis in cancer cell lines at IC50 values ranging from 10 to 30 µM. |

The mechanisms through which 4-Fluoro-3-methyl-5-nitroanisole exerts its biological effects include:

- Reactive Intermediates Formation : The nitro group can be reduced to form nitroso or hydroxylamine derivatives, which are known to interact with cellular macromolecules, leading to cell death or growth inhibition .

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways of both plants and microorganisms, disrupting normal physiological functions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-fluoro-3-methyl-5-nitroanisole, and how can competing side reactions be minimized?

- Methodology : The synthesis typically involves sequential nitration and fluorination of substituted anisoles. For example, nitration of 4-fluoro-3-methylanisole (CAS 2338-54-7) using mixed acid (HNO₃/H₂SO₄) at 0–5°C can yield the nitro derivative. However, regioselectivity must be controlled to avoid over-nitration or isomer formation. Monitoring reaction progress via TLC or HPLC is critical .

- Key Considerations : Use stoichiometric excess of fluorinating agents (e.g., KF in DMF) to ensure complete substitution. Side reactions like demethylation of the methoxy group can occur under harsh conditions; mild temperatures (<100°C) and inert atmospheres are recommended .

Q. How can spectroscopic techniques distinguish 4-fluoro-3-methyl-5-nitroanisole from its structural isomers?

- Analytical Approach :

- ¹⁹F NMR : The fluorine chemical shift in aromatic systems is highly sensitive to substituent positions. For 4-fluoro-3-methyl-5-nitroanisole, δ ~ -110 ppm (ortho to NO₂) vs. -105 ppm (meta to NO₂) in isomers .

- Mass Spectrometry : Fragmentation patterns differ; the parent ion (m/z 215) loses NO₂ (m/z 169) or OCH₃ (m/z 184) depending on substitution .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nitration in 4-fluoro-3-methylanisole?

- Reaction Pathway : Nitration occurs preferentially at the 5-position due to the electron-withdrawing effect of the fluorine atom, which deactivates the ring but directs electrophiles to the para position relative to the methoxy group. Computational studies (DFT) show that the transition state for 5-nitration is lower in energy (~5 kcal/mol) compared to alternative positions .

- Experimental Evidence : Isotopic labeling (¹⁵NO₃⁻) and kinetic studies reveal a second-order dependence on nitric acid concentration, supporting a mixed acid-mediated mechanism .

Q. How can conflicting data on thermal stability of 4-fluoro-3-methyl-5-nitroanisole be resolved?

- Contradiction Analysis : Some studies report decomposition at 150°C, while others observe stability up to 180°C.

| Condition | Decomposition Onset | Source |

|---|---|---|

| Open atmosphere | 150°C | |

| Inert atmosphere (N₂) | 180°C |

- Resolution : Oxidative degradation via the nitro group is likely in air. Thermogravimetric analysis (TGA) under controlled atmospheres is essential for accurate stability profiling .

Q. What strategies mitigate photolytic degradation in 4-fluoro-3-methyl-5-nitroanisole during photochemical studies?

- Preventive Measures :

- Use amber glassware or UV-filtered light sources to block λ < 400 nm, which triggers nitro group photoreduction.

- Add radical scavengers (e.g., BHT) to suppress chain reactions.

Data-Driven Research Challenges

Q. How do solvent polarity and proticity affect the reactivity of 4-fluoro-3-methyl-5-nitroanisole in SNAr reactions?

- Experimental Design :

- Compare reaction rates in DMSO (polar aprotic) vs. ethanol (polar protic) using model nucleophiles (e.g., piperidine).

- Kinetic data show a 10-fold increase in rate in DMSO due to better stabilization of the Meisenheimer intermediate .

Q. What computational methods predict the crystallographic packing of 4-fluoro-3-methyl-5-nitroanisole?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.